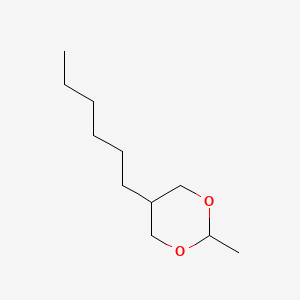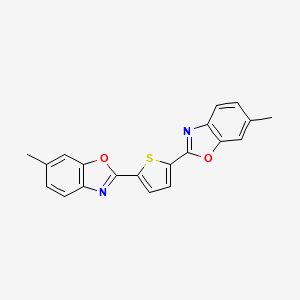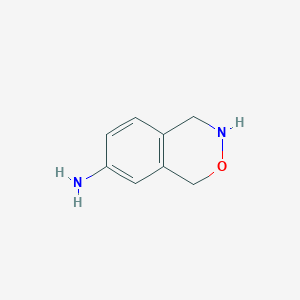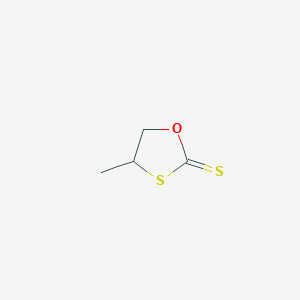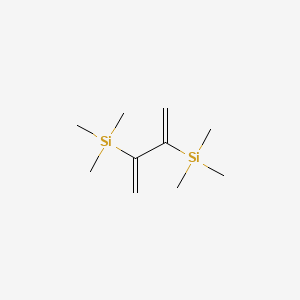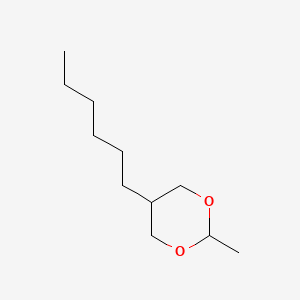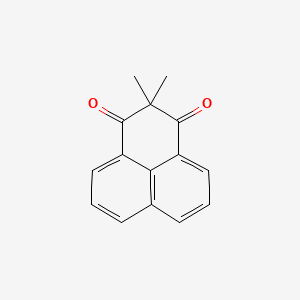
2,2-Dimethylphenalene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylphenalene-1,3-dione is an organic compound with the molecular formula C15H12O2 It is a derivative of phenalene, characterized by the presence of two methyl groups at the 2-position and a dione functionality at the 1,3-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylphenalene-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxy-1H-phenalen-1-one with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically proceeds under reflux conditions in a suitable solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylphenalene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2-Dimethylphenalene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylphenalene-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its dione functionality allows it to undergo redox reactions, which can modulate biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Another dione derivative with similar structural features but different reactivity and applications.
Indane-1,3-dione: Known for its versatility in synthetic chemistry and applications in various fields.
Meldrum’s acid: A dioxane-dione compound with distinct chemical properties and uses.
Uniqueness
2,2-Dimethylphenalene-1,3-dione is unique due to its specific substitution pattern and the presence of the phenalene core
Propriétés
Numéro CAS |
20494-84-2 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2,2-dimethylphenalene-1,3-dione |
InChI |
InChI=1S/C15H12O2/c1-15(2)13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,1-2H3 |
Clé InChI |
AYWMGPVWKRJKOT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



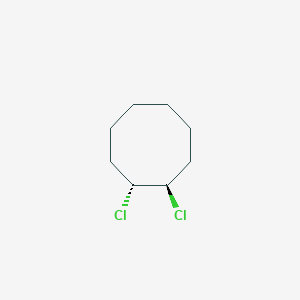
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

